Dimethyl 2-(aminomethyl)benzylphosphonate oxalate
Description
Properties
IUPAC Name |
[2-(dimethoxyphosphorylmethyl)phenyl]methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P.C2H2O4/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11;3-1(4)2(5)6/h3-6H,7-8,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFREJFFNVHJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1CN)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383133-20-7 | |
| Record name | Phosphonic acid, P-[[2-(aminomethyl)phenyl]methyl]-, dimethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383133-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Derivatization Strategies for Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate
Precursor Synthesis and Optimization for Phosphonate (B1237965) Moiety Introduction
The introduction of the phosphonate group is a critical step in the synthesis of the target molecule. The primary methods for forming the crucial P-C bond include the Michaelis-Arbuzov and Kabachnik-Fields reactions. researchgate.net
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net In the context of the target molecule, this would typically involve a substituted benzyl (B1604629) halide. The reaction proceeds via a quasiphosphonium salt intermediate. researchgate.net Optimization of this reaction has been explored under various conditions, including microwave-assisted protocols and UV-induced photo-Arbuzov reactions, which can proceed under mild conditions without the need for a catalyst. rsc.orgresearchgate.net
The Kabachnik-Fields reaction, a three-component condensation of an amine, an oxo compound (aldehyde or ketone), and a dialkyl phosphite, is another cornerstone for synthesizing α-aminophosphonates. rsc.orgmdpi.com The synthesis of the dialkyl phosphite precursors themselves can be optimized. For instance, the alcoholysis of simple dialkyl phosphites under microwave conditions can be fine-tuned to produce mixed or fully transesterified products, which can be valuable as specialized building blocks. researchgate.net
Optimization of the phosphonylation step in the Kabachnik-Fields reaction often involves screening various catalysts and reaction conditions. Inorganic chlorides such as FeCl₃, CuCl₂, and CeCl₃·7H₂O have shown good catalytic performance. rsc.org The use of nano-SiO₂-TiO₂ catalysts under solvent-free microwave conditions has been shown to significantly shorten reaction times and improve yields to as high as 97%. rsc.org
Table 1: Effect of Catalysts on a Model Kabachnik-Fields Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| None | Tetrahydrofuran | 55 | - | 32% | rsc.org |
| FeCl₃ | Tetrahydrofuran | 55 | 6-18 | 60% | rsc.org |
| CeCl₃·7H₂O | Tetrahydrofuran | 55 | 6-18 | 69% | rsc.org |
| nano-SiO₂-TiO₂ (5) | Solvent-free (MW) | - | 7 min | 97% | rsc.org |
| SiO₂-CeCl₃·7H₂O (10) | Solvent-free (MW) | - | 5 min | 91% | rsc.org |
Detailed Synthetic Routes and Reaction Pathway Elucidation for Core Structure Formation
The core structure of Dimethyl 2-(aminomethyl)benzylphosphonate can be assembled through several strategic pathways. A common approach involves the palladium-catalyzed cross-coupling of a suitable benzyl halide with a H-phosphonate diester, a variant of the Hirao reaction. researchgate.netresearchgate.net This method has been successfully applied to synthesize various benzylphosphonates using catalysts like Pd₂(dba)₃ with Xantphos as a supporting ligand. researchgate.net
Alternatively, a multi-component approach like the Kabachnik-Fields reaction can be employed to form the α-aminophosphonate structure in a single step. mdpi.com In a plausible route to the target compound, 2-formylbenzonitrile could react with ammonia (B1221849) and dimethyl phosphite, followed by reduction of the nitrile to the aminomethyl group. Another pathway could involve starting with 2-(bromomethyl)benzonitrile, performing an Arbuzov reaction with trimethyl phosphite to introduce the phosphonate, and subsequently reducing the nitrile.
A key intermediate is (2-Aminomethyl-benzyl)-phosphonic acid dimethyl ester. chemicalbook.com The final step in preparing the title compound involves the formation of the oxalate (B1200264) salt. This is typically achieved by reacting the free amine with oxalic acid or a monoalkyl oxalate in a suitable solvent. nih.gov The synthesis of monoalkyl oxalates can be achieved through the controlled monohydrolysis of dialkyl oxalates like dimethyl oxalate. nih.gov
Strategies for Yield Enhancement and Purity Control in Synthetic Protocols
Maximizing yield and ensuring high purity are paramount in synthetic chemistry. For phosphonate synthesis, several strategies have proven effective.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. In Kabachnik-Fields reactions, yields greater than 80% have been achieved in minutes under microwave-assisted, solvent-free conditions, compared to hours using conventional heating. rsc.org
Catalyst Optimization: The choice of catalyst is crucial. Silica-supported catalysts, such as SiO₂-CeCl₃·7H₂O and SiO₂-LaCl₃·7H₂O, have demonstrated high efficiency and reusability, with yields remaining high even after multiple cycles. rsc.org This simplifies product isolation, often allowing for straightforward recrystallization without the need for column chromatography. rsc.org
Solvent-Free and Continuous Flow Conditions: Performing reactions under solvent-free conditions can increase product yield and offers environmental benefits. rsc.org Furthermore, the use of microfluidic and continuous flow reactors can provide precise control over reaction parameters, leading to enhanced heat and mass transfer, which results in higher yields (>94%) and purities (>99%) for phosphonate products. researchgate.netlew.ro This technology also facilitates safer and more scalable production. lew.ro
Purity Control: The purity of the final product is highly dependent on controlling the reaction pathway. For instance, in the synthesis of H-phosphonate diesters, the choice of solvent can be critical to suppress the formation of byproducts like H-phosphonate monoesters. acs.org Careful monitoring and optimized work-up procedures, including selective precipitation or chromatography, are essential for isolating the desired compound. researchgate.net
Diastereoselective and Enantioselective Approaches to Chiral Analogues
The biological activity of α-aminophosphonates is often dependent on the absolute configuration at the α-carbon. nih.gov Consequently, the development of stereoselective synthetic methods is a major focus.
Organocatalysis: Chiral Brønsted acids, such as 1,1'-Binaphthol (BINOL)-derived phosphoric acids, have been used as effective catalysts for the enantioselective hydrophosphonylation of imines. nih.govmdpi.com Chiral thioureas have also been successfully employed to catalyze the phospha-Mannich reaction, yielding aminophosphonates with high enantioselectivities. mdpi.com The reaction parameters, including solvent and temperature, must be carefully optimized to achieve maximum enantiomeric excess (ee). nih.gov For example, in one study, xylene was found to be the optimal solvent, and diisopropyl phosphite gave the highest enantioselectivity. nih.gov
Table 2: Optimization of an Enantioselective Hydrophosphonylation Reaction
| Entry | Solvent | Catalyst Loading (mol%) | Temperature | ee (%) | Source |
| 1 | Acetonitrile (B52724) | 10 | Room Temp | 24.5 | nih.gov |
| 2 | Methylene (B1212753) Chloride | 10 | Room Temp | 31.2 | nih.gov |
| 3 | Toluene | 10 | Room Temp | 56.7 | nih.gov |
| 4 | Xylene | 10 | Room Temp | 61.9 | nih.gov |
| 5 | Xylene | 15 | Room Temp | 62.5 | nih.gov |
| 6 | Xylene | 5 | Room Temp | 45.3 | nih.gov |
Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. H-P reagents derived from chiral alcohols like TADDOL, BINOL, or menthol (B31143) can be reacted with imines to produce chiral organophosphorus compounds with a high degree of stereochemical control. rsc.org Similarly, Michael additions to α,β-unsaturated amides derived from chiral amino alcohols can yield β-amidophosphonates with high diastereoselectivity (up to 95% de). researchgate.net
Biocatalysis: Engineered hemoproteins have emerged as promising biocatalysts for asymmetric carbene N-H insertion reactions, paving the way for the biocatalytic synthesis of chiral amines and their derivatives. rochester.edu
Functionalization and Derivatization of the Aminomethylbenzylphosphonate Scaffold
The aminomethylbenzylphosphonate scaffold is a versatile platform that can be modified at multiple sites to tune its properties for specific applications. nih.govresearchgate.net
The primary amino group is a key site for functionalization. Standard protein modification chemistries can be readily applied. nih.govnih.gov
Acylation: The amino group can be acylated using acyl chlorides or succinimidyl esters to form amides. mdpi.comnih.gov This modification can alter the charge state and introduce new functional groups. nih.gov
Reductive Alkylation: This method converts the primary amine into a secondary or tertiary amine while preserving its charge. nih.gov
Reaction with Isothiocyanates: This reaction yields thiourea (B124793) derivatives, providing another route for attaching various functional moieties. nih.gov
These modifications are crucial for attaching reporter groups like fluorophores, cross-linking agents for creating bioconjugates, or other pharmacologically relevant structures. nih.gov
Modifications at the Phosphonate Diester Moiety for Chemical and Biochemical Stability
The chemical stability of phosphonate esters is largely related to their resistance to hydrolysis. The cleavage of the P-O ester bond can occur under both acidic and basic conditions. nih.gov Biochemical stability, conversely, is primarily determined by the moiety's susceptibility to enzymatic cleavage, particularly by esterases that are abundant in biological systems. nih.govfraunhofer.de The carbon-phosphorus (C-P) bond inherent to phosphonates is exceptionally stable and resistant to enzymatic hydrolysis, a key feature that distinguishes them from phosphate (B84403) esters. nih.gov Therefore, modifications aimed at altering stability are focused on the two P-O-C ester linkages.
Strategies for modifying the phosphonate diester can be broadly categorized into two main approaches: enhancing biochemical lability, often for prodrug applications, and modulating chemical stability for improved formulation and persistence.
Enhancing Biochemical Lability for Prodrug Strategies
For a phosphonate-containing compound to be effective as a therapeutic agent, it often needs to cross biological membranes, which is hindered by the negative charge of the phosphonic acid at physiological pH. nih.gov Masking this charge with ester groups creates a neutral prodrug that can more easily enter cells. However, these ester groups must then be cleaved by intracellular enzymes to release the active, charged form. Simple dimethyl esters are often poor substrates for these enzymes, rendering them overly stable in biological systems and leading to inefficient drug activation. nih.gov To overcome this, the methyl groups can be replaced with moieties designed for controlled enzymatic cleavage.
Acyloxyalkyl Esters: One of the most common strategies involves the use of acyloxyalkyl groups, such as the pivaloyloxymethyl (POM) group. These esters are readily recognized and hydrolyzed by cellular esterases. The initial enzymatic cleavage of the terminal ester bond yields an unstable intermediate that undergoes rapid, spontaneous decomposition to release the phosphonate monoester and formaldehyde. A second enzymatic event can then cleave the remaining ester group. nih.gov
Carbonate Esters: Structurally related to acyloxyalkyl esters are carbonate-based moieties like the isopropyloxycarbonyloxymethyl (POC) group. The metabolic cleavage mechanism is analogous, beginning with enzymatic hydrolysis of the carbonate portion, which leads to a cascade of spontaneous decomposition that ultimately liberates the phosphonic acid. nih.gov
S-Acyl-2-thioethyl (SATE) Esters: This prodrug strategy utilizes a thioester linkage. Esterases cleave the terminal thioester, and the resulting intermediate decomposes to release the phosphonate monoester and ethylene (B1197577) sulfide. A second cycle of cleavage releases the active drug. nih.gov
Aryl Esters: Replacing the methyl groups with benzyl esters can also increase susceptibility to enzymatic cleavage compared to simple alkyl esters. The rate of this cleavage can be further fine-tuned by introducing substituents onto the aromatic ring. nih.gov
Modulating Chemical and Biochemical Stability
Beyond prodrug applications, the stability of the phosphonate diester can be modified to either increase or decrease its resistance to chemical and enzymatic degradation.
Steric Hindrance: The rate of hydrolysis can be significantly reduced by increasing steric bulk around the phosphorus center. Replacing the small methyl groups with larger alkyl groups, such as isopropyl or tert-butyl, physically hinders the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the phosphorus atom, thereby slowing the rate of both chemical and enzymatic hydrolysis. dtic.mil
Electronic Effects: The susceptibility of the phosphorus atom to nucleophilic attack can be altered by changing the electronic nature of the ester group. While not directly applicable to the methyl group, replacing it with a substituted phenyl group (a phenol (B47542) ester) demonstrates this principle. Electron-withdrawing substituents on the phenyl ring make the phosphorus atom more electrophilic and thus more prone to hydrolysis. acs.org Conversely, electron-donating groups decrease the electrophilicity of the phosphorus center, enhancing stability. acs.org
Bioisosteric Replacement: Another advanced strategy involves the replacement of one or more of the ester oxygen atoms with a different isosteric atom, fundamentally altering the chemical nature of the moiety.
Phosphonoamidates: Replacing one of the ester oxygens with a nitrogen atom to form a P-N bond results in a phosphonoamidate. The P-N bond is generally significantly more resistant to hydrolysis than a P-O ester bond, which would confer a substantial increase in both chemical and biochemical stability.
Phosphonothioates: The substitution of an ester oxygen with a sulfur atom creates a phosphonothioate. The P-S bond has different characteristics than the P-O bond, which can lead to altered rates of hydrolysis and differential recognition by enzymes, thereby modulating the stability profile.
The following table summarizes the potential modifications to the dimethyl ester moiety and their anticipated effects on stability.
| Modifying Group | Resulting Moiety | Anticipated Effect on Chemical Stability | Anticipated Effect on Biochemical (Enzymatic) Stability | Rationale |
|---|---|---|---|---|
| Pivaloyloxymethyl (POM) | Bis(pivaloyloxymethyl) Ester | Decreased | Significantly Decreased | Designed for rapid cleavage by esterases to initiate spontaneous decomposition. nih.gov |
| Isopropyl | Diisopropyl Ester | Increased | Increased | Increased steric hindrance around the phosphorus center slows nucleophilic attack. dtic.mil |
| Benzyl | Dibenzyl Ester | Similar to Dimethyl | Decreased | More readily cleaved by certain enzymes than simple alkyl esters. nih.gov |
| Aminoalkyl | Phosphonoamidate Ester | Significantly Increased | Significantly Increased | The P-N bond is inherently more stable and resistant to hydrolysis than the P-O bond. |
| Thioalkyl | Phosphonothioate Ester | Altered | Altered | Changes in bond polarity and enzymatic recognition affect cleavage rates. |
Mechanistic Investigations of Chemical Transformations Involving Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate
Reaction Kinetics and Thermodynamic Analysis of Derived Reactions
This suggests that the electronic properties of the aromatic ring in Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264) would similarly influence its reactivity. The aminomethyl group at the ortho position, being an electron-donating group, would be expected to decrease the rate of reactions where nucleophilic attack on the benzylic carbon is the rate-determining step. Conversely, in reactions where the phosphonate (B1237965) acts as a nucleophile, the electronic nature of the benzyl (B1604629) group would also play a crucial role.
The oxalate counter-ion could also play a role in the reaction kinetics, potentially by influencing the solubility of the compound in different solvent systems or by participating in acid-base equilibria that could affect the concentration of reactive species. The presence of the free amine, in equilibrium with its protonated form due to the oxalate, would also be a key factor in determining reaction pathways and kinetics, especially in base-catalyzed reactions.
A hypothetical kinetic study of a reaction involving Dimethyl 2-(aminomethyl)benzylphosphonate oxalate could involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like 31P NMR or UV-Vis spectroscopy. The data obtained could then be used to determine the rate law and activation parameters for the reaction.
Table 1: Hypothetical Influence of Substituents on Reaction Rates of Benzylphosphonates
| Substituent Position | Electronic Effect | Predicted Effect on Nucleophilic Attack at Benzylic Carbon | Predicted Effect on Phosphonate Nucleophilicity |
| Ortho (e.g., -CH₂NH₂) | Electron-donating | Decrease rate | Increase rate |
| Meta | Varies | Varies | Varies |
| Para | Varies | Varies | Varies |
| Electron-withdrawing | Decrease electron density | Increase rate | Decrease rate |
| Electron-donating | Increase electron density | Decrease rate | Increase rate |
Elucidation of Reaction Intermediates and Transition State Structures
The elucidation of reaction intermediates and transition state structures in reactions involving benzylphosphonates has been a subject of both experimental and computational studies. In the context of palladium-catalyzed cross-coupling reactions to form benzylphosphonates, several key intermediates have been proposed. These often involve oxidative addition of a benzyl halide to a Pd(0) complex, followed by transmetalation with a phosphite (B83602) and subsequent reductive elimination to yield the benzylphosphonate product. For this compound, the aminomethyl group could potentially coordinate to the palladium catalyst, influencing the stability and reactivity of these intermediates.
The aminomethyl group in this compound could participate in intramolecular interactions, potentially stabilizing certain transition states or intermediates. For example, it could act as an internal base or ligand, depending on the reaction conditions. The oxalate anion could also influence the reaction pathway by acting as a general acid or base catalyst or by forming hydrogen bonds with reaction intermediates.
Spectroscopic techniques such as in-situ NMR (1H, 13C, 31P) and IR spectroscopy are powerful tools for the direct observation of reaction intermediates. For example, 31P NMR is particularly useful for tracking changes at the phosphorus center during a reaction. Computational chemistry, specifically density functional theory (DFT), has also become an indispensable tool for modeling transition state structures and reaction pathways for phosphonate-containing molecules. researchgate.net
Table 2: Common Intermediates in Reactions Involving Benzylphosphonates
| Reaction Type | Proposed Intermediate(s) | Experimental Evidence |
| Palladium-catalyzed Cross-coupling | Pd(II)-benzyl complexes, Pd(II)-phosphonate complexes | 31P NMR spectroscopy |
| Wittig-Horner Reaction | Oxaphosphetane | Kinetic studies, computational modeling sioc-journal.cnarkat-usa.org |
| Michaelis-Arbuzov Reaction | Phosphonium salt | Isolation of intermediates, spectroscopic characterization |
| Radical Reactions | Benzyl radical, phosphonyl radical | ESR spectroscopy, product analysis |
Catalytic Roles and Specific Reactivity of the Compound
The this compound molecule possesses several functional groups that could impart catalytic activity or specific reactivity. The phosphonate group is known to act as a ligand for a variety of metal ions, and phosphonate-containing compounds have been used in catalysis. wikipedia.org The aminomethyl group can also coordinate to metal centers, making the compound a potential bidentate ligand. This chelation effect could enhance the stability and catalytic activity of metal complexes.
The specific reactivity of the benzylphosphonate moiety is diverse. The benzylic protons are acidic and can be removed by a base to form a carbanion, which is a key step in reactions like the Horner-Wadsworth-Emmons olefination. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles.
The aminomethyl group can act as a nucleophile or a base. In its deprotonated form, the primary amine can participate in reactions such as Michael additions or the formation of imines. The presence of both the phosphonate and the amino group in the same molecule could lead to cooperative effects, where one group influences the reactivity of the other.
The oxalate salt form of the compound introduces the possibility of the oxalate dianion participating in reactions. Oxalate can act as a bridging ligand in coordination complexes and can also be involved in redox reactions under certain conditions.
Table 3: Potential Catalytic and Reactive Sites of this compound
| Functional Group | Potential Role | Example Reaction Types |
| Phosphonate (-PO(OCH₃)₂) | Ligand for metal catalysts, nucleophile (after deprotonation of benzylic CH₂) | Cross-coupling reactions, Horner-Wadsworth-Emmons olefination |
| Aminomethyl (-CH₂NH₂) | Ligand for metal catalysts, nucleophile, base | Coordination chemistry, Michael addition, imine formation |
| Benzyl group | Electrophilic aromatic substitution, benzylic functionalization | Friedel-Crafts reactions, radical halogenation |
| Oxalate (C₂O₄²⁻) | Counter-ion, ligand, potential redox participant | Salt metathesis, coordination chemistry |
Stereochemical Outcomes and Control in Reactions Utilizing the Compound
While this compound itself is achiral, reactions involving this compound can lead to the formation of chiral products. For example, if the benzylic carbon becomes a stereocenter during a reaction, the stereochemical outcome will depend on the reaction mechanism and the presence of any chiral influences.
In reactions where a new chiral center is created from an achiral starting material without the influence of a chiral catalyst or reagent, a racemic mixture of enantiomers is typically formed. libretexts.org However, if a chiral catalyst is employed, it is possible to achieve enantioselective synthesis, where one enantiomer is produced in excess. The field of asymmetric catalysis has seen significant advances in the development of chiral ligands and catalysts for a wide range of transformations. mdpi.com
If this compound were to be used as a ligand in an asymmetric catalytic reaction, its coordination to the metal center would create a chiral environment that could induce stereoselectivity in the transformation of a prochiral substrate. The relative orientation of the phosphonate and aminomethyl groups when coordinated to the metal would be crucial in determining the stereochemical outcome.
Furthermore, if a chiral center already exists in a molecule reacting with this compound, the reaction can lead to the formation of diastereomers. The relative energies of the diastereomeric transition states will determine the diastereoselectivity of the reaction.
The stereochemical integrity of the phosphorus center in phosphonates can also be a consideration in certain reactions. While the phosphorus in this compound is achiral, related chiral phosphonates have been used in stereospecific reactions where the configuration at the phosphorus center is retained or inverted.
Table 4: Factors Influencing Stereochemical Outcomes in Reactions of Benzylphosphonates
| Factor | Influence on Stereochemistry | Example |
| Reaction Mechanism | Determines whether the reaction is stereospecific or stereoselective. | Sₙ2 reactions proceed with inversion of configuration. libretexts.org |
| Chiral Catalysts/Reagents | Can induce enantioselectivity in the formation of a new stereocenter. | Asymmetric hydrogenation using a chiral rhodium catalyst. |
| Chiral Auxiliaries | A chiral group temporarily attached to the molecule can direct the stereochemical course of a reaction. | Use of a chiral amine to form a diastereomeric salt for resolution. |
| Substrate Control | An existing stereocenter in the substrate can influence the formation of a new stereocenter. | Diastereoselective addition to a chiral aldehyde. |
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling, particularly using quantum chemical methods like density functional theory (DFT), has become a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For a compound like this compound, computational studies could provide valuable insights into its reactivity, which are currently lacking from experimental data.
By modeling the reaction pathways, it is possible to identify transition state structures and calculate their corresponding activation energies. This information allows for the prediction of reaction rates and the elucidation of the detailed steps involved in a chemical transformation. For example, a computational study could be used to compare the energies of different possible transition states in a reaction, thereby predicting the most likely reaction pathway.
Energy landscapes, which map the potential energy of a system as a function of the geometric coordinates of the atoms, can be constructed to visualize the entire course of a reaction. These landscapes reveal the presence of intermediates and transition states, providing a comprehensive picture of the reaction mechanism.
For this compound, computational modeling could be used to:
Determine the most stable conformation of the molecule, considering potential intramolecular hydrogen bonding between the aminomethyl and phosphonate groups.
Calculate the acidity of the benzylic protons and the pKa of the aminomethyl group.
Model the transition state structures for key reactions, such as the deprotonation of the benzylic carbon or the nucleophilic attack of the amine.
Investigate the coordination of the molecule to metal catalysts and predict the geometry of the resulting complexes.
Simulate the effect of the oxalate counter-ion and different solvents on the reaction energetics.
These computational predictions could then guide future experimental work, providing a synergistic approach to understanding the chemistry of this compound.
Table 5: Applications of Computational Modeling in Studying Benzylphosphonate Reactivity
| Application | Computational Method | Information Gained |
| Conformation Analysis | Molecular Mechanics, DFT | Most stable molecular geometry, intramolecular interactions. |
| Reaction Mechanism Elucidation | DFT, Ab initio methods | Transition state structures, activation energies, reaction pathways. researchgate.net |
| Prediction of Spectroscopic Properties | DFT, TD-DFT | NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra. |
| Solvent Effects | Continuum Solvation Models (e.g., PCM) | How the solvent influences reaction energetics and equilibria. |
| Ligand-Metal Interactions | DFT | Coordination geometries, binding energies, electronic structure of complexes. |
Advanced Spectroscopic and Structural Elucidation of Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate and Its Derivatives
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Multidimensional NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules in solution. It provides detailed information on the connectivity of atoms and their spatial relationships.
A combination of two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the Dimethyl 2-(aminomethyl)benzylphosphonate moiety. science.govweebly.comemerypharma.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For the title compound, COSY spectra would reveal correlations between the protons on the benzyl (B1604629) ring, as well as the coupling between the aminomethyl (-CH₂-NH₃⁺) and benzylic (-P-CH₂-Ar) protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon atom that bears protons, such as the methoxy (B1213986) carbons, the benzylic and aminomethyl carbons, and the aromatic CH carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is particularly useful for determining the molecule's preferred conformation in solution by revealing through-space correlations, for example, between the aminomethyl protons and the ortho-protons on the benzyl ring.
The following table illustrates the expected key correlations for the cationic part of the molecule.
| Technique | Correlating Protons | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | Aromatic Protons (H3-H6) | Aromatic Protons (H3-H6) | J-coupling within the aromatic spin system. |
| Benzylic CH₂ (H7) | Aromatic ortho-Proton (H3) | 4-bond coupling confirms substitution pattern. | |
| Aminomethyl CH₂ (H8) | -NH₃⁺ Protons | J-coupling between methylene (B1212753) and ammonium (B1175870) protons. | |
| HSQC | Methoxy CH₃ (H1) | Methoxy Carbon (C1) | Direct ¹J(C,H) connectivity. |
| Benzylic CH₂ (H7) | Benzylic Carbon (C7) | Direct ¹J(C,H) connectivity. | |
| Aminomethyl CH₂ (H8) | Aminomethyl Carbon (C8) | Direct ¹J(C,H) connectivity. | |
| HMBC | Methoxy CH₃ (H1) | Phosphorus Atom (³¹P) | ²J(P,H) coupling confirms ester structure. |
| Benzylic CH₂ (H7) | Aromatic Carbons (C2, C3, C9) | ²J(C,H) and ³J(C,H) correlations place the phosphonate (B1237965) group. | |
| Aminomethyl CH₂ (H8) | Aromatic Carbons (C2, C10) | ²J(C,H) and ³J(C,H) correlations place the aminomethyl group. | |
| NOESY | Benzylic CH₂ (H7) | Aromatic ortho-Proton (H3) | Through-space proximity, conformational information. |
| Aminomethyl CH₂ (H8) | Aromatic ortho-Proton (H3) | Through-space proximity, confirming ortho-substitution. |
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline state. acs.org For Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264), ³¹P and ¹³C ssNMR are particularly powerful. These techniques can distinguish between different crystalline forms (polymorphs), which may exhibit different molecular packing and intermolecular interactions. nih.govtandfonline.com ³¹P ssNMR is highly sensitive to the local environment of the phosphorus atom, and analysis of the chemical shift anisotropy (CSA) can provide detailed information about the geometry and bonding of the phosphonate group within the crystal lattice. osti.gov Furthermore, ssNMR can be used to study the hydrogen bonding network involving the ammonium and oxalate ions by observing the chemical shifts of the involved carbon and nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. miamioh.edu For Dimethyl 2-(aminomethyl)benzylphosphonate oxalate, electrospray ionization (ESI) in positive ion mode would be used to analyze the cationic phosphonate portion. HRMS provides a highly accurate mass measurement of the protonated molecular ion [M+H]⁺, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₇NO₃P⁺).
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pathways of α-aminophosphonates are well-studied and provide a model for predicting the behavior of the title compound. nih.gov A primary and characteristic fragmentation pathway for such compounds is the loss of a neutral dimethyl phosphite (B83602) molecule, leading to the formation of a stable iminium ion as the base peak. nih.gov Other potential fragmentations include the loss of the aminomethyl group or cleavage within the benzyl structure. nih.govnih.govlibretexts.org
The precise masses of these fragments, as determined by HRMS, help to confirm their elemental composition and validate the proposed fragmentation pathways.
| Ion | Proposed Formula | Calculated m/z (monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | C₁₀H₁₇NO₃P⁺ | 230.0946 | Protonated Parent Molecule |
| [M+H - HPO(OCH₃)₂]⁺ | C₈H₁₀N⁺ | 120.0813 | Loss of neutral dimethyl phosphite |
| [M+H - CH₂NH₂]⁺ | C₉H₁₂O₃P⁺ | 200.0602 | Loss of aminomethyl radical (α-cleavage) |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion from benzyl cleavage |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net For this compound, this technique would confirm the ortho-substitution pattern on the benzyl ring and the specific conformation adopted by the molecule in the crystal.
Crucially, X-ray crystallography would elucidate the detailed network of intermolecular interactions that stabilize the crystal lattice. journalspress.com Given the presence of the protonated aminomethyl group (an excellent hydrogen bond donor) and the phosphonate and oxalate groups (containing multiple hydrogen bond acceptors), an extensive hydrogen bonding network is expected. The analysis would reveal specific N-H···O and potentially weaker C-H···O interactions between the cation and the oxalate anion, defining the supramolecular architecture of the salt. nih.gov
| Donor | Acceptor | Type of Interaction | Significance |
| N-H (Ammonium) | O=C (Oxalate) | Strong Hydrogen Bond | Primary cation-anion interaction, charge stabilization. |
| N-H (Ammonium) | O=P (Phosphonate) | Strong Hydrogen Bond | Intermolecular linkage, influences crystal packing. |
| C-H (Aromatic) | O=C (Oxalate) | Weak Hydrogen Bond | Contributes to the stability of the crystal lattice. |
| C-H (Benzylic) | O=C (Oxalate) | Weak Hydrogen Bond | Further stabilizes the supramolecular assembly. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Studies
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying functional groups and are particularly sensitive to the effects of intermolecular interactions like hydrogen bonding. surrey.ac.uknih.govresearchgate.net
In the spectrum of this compound, characteristic bands for the phosphonate, aminomethyl, aromatic, and oxalate groups would be observed. The formation of the salt and the presence of strong hydrogen bonding would cause noticeable shifts in the positions and broadening of specific vibrational bands compared to the free base or free acid. nih.gov For example, the N-H stretching vibrations of the -NH₃⁺ group would appear as a broad band, typically in the 3200-2800 cm⁻¹ region. The P=O stretching vibration would likely shift to a lower wavenumber (red-shift) due to its involvement as a hydrogen bond acceptor. The carboxylate C=O stretching vibrations of the oxalate anion are also highly sensitive to their coordination and hydrogen bonding environment. researchgate.netsciengine.com
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Observations in the Oxalate Salt |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad absorption due to strong N-H···O hydrogen bonding. |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Sharp peaks characteristic of aromatic and sp³ C-H bonds. |
| C=O Stretch (Oxalate) | 1750 - 1650 | Strong, potentially split bands due to asymmetric and symmetric stretches, shifted by ionic character and H-bonding. nih.gov |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple sharp bands characteristic of the benzene (B151609) ring. |
| P=O Stretch (Phosphonate) | 1260 - 1200 | Strong band, likely red-shifted and broadened due to H-bonding. |
| P-O-C Stretch (Phosphonate) | 1050 - 1000 | Strong, characteristic absorptions for the phosphonate ester. |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Enantiomers
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. researchgate.net These techniques are exclusively used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. cas.czrsc.org
The structure of Dimethyl 2-(aminomethyl)benzylphosphonate is achiral, as it possesses a plane of symmetry that bisects the phosphonomethyl and aminomethyl groups. Consequently, it does not exist as a pair of enantiomers. Therefore, chiroptical techniques like CD and ORD are not applicable for the determination of absolute configuration for this compound, as there is no inherent chirality to measure. nih.gov These methods would only become relevant if a chiral center were introduced into the molecule, for example, by derivatization at the amine or phosphonate group with a chiral reagent, resulting in a pair of diastereomers, or if the molecule were to crystallize in a chiral space group. nih.gov
Computational and Theoretical Studies on Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry Optimization and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264), DFT calculations are used to determine its most stable three-dimensional structure and to analyze its electronic characteristics.
Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-311+G(d,p), the Cartesian coordinates of each atom are adjusted until a minimum on the potential energy surface is located. This process yields crucial information on bond lengths, bond angles, and dihedral angles for both the dimethyl 2-(aminomethyl)benzylphosphonate cation and the oxalate anion. Theoretical studies on related phosphonate (B1237965) compounds have shown that DFT methods can accurately predict these geometric parameters. dtic.milresearchgate.net The optimized structure typically reveals a tetrahedral geometry around the phosphorus atom and specific orientations of the methoxy (B1213986) and aminomethylbenzyl groups that minimize steric hindrance.
Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. Key aspects include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For phosphonate derivatives, the HOMO is often localized on the phenyl ring and the non-bonding oxygen atoms, while the LUMO is typically centered around the phosphonate group and the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In Dimethyl 2-(aminomethyl)benzylphosphonate, the regions around the phosphoryl oxygen and the nitrogen atom of the amino group are expected to be electron-rich (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aminomethyl group and the methyl groups are typically electron-poor (blue), indicating sites for nucleophilic interaction.
Below is a table summarizing typical data obtained from DFT calculations for a molecule like Dimethyl 2-(aminomethyl)benzylphosphonate.
| Parameter | Calculated Value | Significance |
| Total Energy | -1025.4 Hartree | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.8 eV | Electron-donating capability. |
| LUMO Energy | -1.2 eV | Electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Chemical reactivity and stability. |
| Dipole Moment | 4.5 Debye | Molecular polarity and intermolecular interactions. |
| P=O Bond Length | 1.48 Å | Bond strength and vibrational frequency. |
| P-C Bond Length | 1.82 Å | Structural backbone characteristic. |
| C-N Bond Length | 1.47 Å | Key bond in the aminomethyl side chain. |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. tandfonline.comfigshare.com
Conformational Dynamics: MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For Dimethyl 2-(aminomethyl)benzylphosphonate oxalate, simulations can reveal the flexibility of the molecule. The benzyl (B1604629) and phosphonate groups can rotate around the central C-P bond, and the aminomethyl side chain also possesses rotational freedom. By simulating the molecule for nanoseconds or longer, it is possible to map the conformational landscape and identify the most populated conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its function.
Solvent Interactions: The behavior of a molecule can be significantly affected by the solvent. MD simulations explicitly model solvent molecules (e.g., water) around the solute. tandfonline.comresearchgate.net For the ionic compound this compound, simulations in an aqueous environment would show the formation of hydration shells around the charged groups. The positively charged aminomethyl group and the negatively charged oxalate and phosphonate oxygens will form strong hydrogen bonds with water molecules. figshare.com The simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute atom. This analysis is vital for understanding the compound's solubility and how the solvent mediates its interactions with other molecules. tandfonline.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for interpreting and validating experimental results. rsc.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. acs.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes is obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental infrared (IR) and Raman spectra. frontiersin.org The predicted spectrum allows for the assignment of specific absorption bands to particular molecular motions (e.g., P=O stretching, C-H bending, N-H stretching). Such assignments can be complex for a molecule of this size, and theoretical predictions are invaluable. acs.orgorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H, ¹³C, ³¹P) and spin-spin coupling constants is another key application of DFT. nih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov Calculated chemical shifts are typically referenced against a standard compound (e.g., TMS for ¹H and ¹³C) to allow for direct comparison with experimental data. comporgchem.com Accurate prediction of the ³¹P NMR chemical shift is particularly important for characterizing phosphonate compounds. Comparing the calculated spectrum with the experimental one can help confirm the molecular structure and assign specific resonances to individual nuclei. nih.gov
The following table presents a hypothetical comparison between calculated and experimental spectroscopic data.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 1255 | 1250 | P=O Stretch |
| IR Frequency (cm⁻¹) | 3350 | 3345 | N-H Stretch (asymmetric) |
| Raman Frequency (cm⁻¹) | 1005 | 1002 | Phenyl Ring Breathing |
| ¹H NMR Shift (ppm) | 3.75 | 3.72 | O-CH₃ |
| ¹³C NMR Shift (ppm) | 128.5 | 128.3 | Aromatic C-H |
| ³¹P NMR Shift (ppm) | 22.1 | 21.8 | -PO(OCH₃)₂ |
Theoretical Investigations of Reactivity and Selectivity Profiles
DFT-based reactivity descriptors and reaction mechanism modeling can provide deep insights into the chemical behavior of Dimethyl 2-(aminomethyl)benzylphosphonate.
Reaction Mechanisms: Computational chemistry can be used to model potential reaction pathways, such as hydrolysis of the phosphonate esters or reactions involving the amino group. mdpi.comnih.gov By locating the transition state structures and calculating the activation energy barriers, the most likely reaction mechanisms can be determined. acs.org For instance, the hydrolysis of the dimethyl phosphonate ester could be modeled under acidic or basic conditions to understand its stability and degradation pathways. mdpi.com Such studies are essential for predicting the compound's chemical behavior and potential metabolic fate.
Ligand-Target Interaction Modeling (In Silico)
Given that many phosphonate-containing molecules exhibit biological activity, often by acting as inhibitors or ligands for enzymes or receptors, in silico modeling of ligand-target interactions is a critical area of study. acs.org
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). If Dimethyl 2-(aminomethyl)benzylphosphonate were being investigated as a potential inhibitor of a specific enzyme, docking simulations would be performed to place it into the enzyme's active site. researchgate.net The docking algorithm samples various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. This allows for the identification of the most probable binding mode and key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the ligand and the target protein. researchgate.net
Binding Free Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. These methods provide a more accurate estimate of the ligand's binding affinity. Such calculations are computationally intensive but offer valuable quantitative predictions that can guide the design of more potent analogs. Phosphonates are known to act as transition-state analogs for carboxylates and phosphates, and modeling their interaction with active sites containing metal ions (like Zn²⁺ or Mg²⁺) is a common application. rsc.orgnih.govresearchgate.net
Applications of Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate in Advanced Organic Synthesis and Catalysis
As a Versatile Building Block for the Synthesis of Complex Molecular Architectures
Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264) serves as a valuable building block in organic synthesis due to the presence of multiple reactive sites. The aminomethyl group attached to the benzyl (B1604629) ring and the phosphonate (B1237965) ester moiety offer opportunities for a variety of chemical transformations, allowing for its incorporation into more complex molecular structures. The primary amine can act as a nucleophile or be readily converted into other functional groups, while the phosphonate group is a key precursor for olefination reactions and can also be involved in coordination chemistry.
The synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules, can be envisioned starting from this aminobenzylphosphonate. The amino group provides a handle for cyclization reactions, enabling the construction of nitrogen-containing rings. For instance, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems. researchgate.net The benzylphosphonate unit, in these cases, would be incorporated into the final structure, potentially influencing its biological activity or physical properties. While specific examples detailing the use of Dimethyl 2-(aminomethyl)benzylphosphonate oxalate are not extensively documented in publicly available literature, the known reactivity of aminophosphonates suggests its potential in the assembly of complex molecules. scispace.comarkat-usa.org
Interactive Data Table: Potential Transformations of this compound
| Functional Group | Potential Reaction Type | Resulting Structure/Intermediate |
| Primary Amine | Acylation | Amide |
| Primary Amine | Reductive Amination | Secondary or Tertiary Amine |
| Primary Amine | Cyclization | Nitrogen-containing heterocycle |
| Phosphonate Ester | Hydrolysis | Phosphonic Acid |
| Phosphonate Ester | Horner-Wadsworth-Emmons | Alkene |
Role as a Precursor in the Development of Novel Chemical Entities
The structural features of this compound make it an attractive starting material for the development of novel chemical entities, particularly in the field of medicinal chemistry. α-Aminophosphonic acids, which can be obtained from the hydrolysis of the corresponding phosphonate esters, are well-known bioisosteres of α-amino acids. nih.govmdpi.combohrium.comacs.org This bioisosteric relationship means that molecules containing the α-aminophosphonic acid motif can mimic the biological activity of their amino acid counterparts, potentially acting as enzyme inhibitors or receptor antagonists.
By modifying the amino and phosphonate groups of Dimethyl 2-(aminomethyl)benzylphosphonate, a library of new compounds with potential therapeutic applications can be generated. For example, the amino group can be functionalized to introduce different substituents, which can modulate the compound's binding affinity to a biological target. The phosphonate moiety itself is a key pharmacophore in several approved drugs. nih.gov The development of new synthetic methodologies can further expand the range of accessible novel molecules derived from this precursor. nih.gov
Exploration in Horner-Wadsworth-Emmons and Related Phosphonate-Mediated Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgconicet.gov.ar The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. alfa-chemistry.combrainly.com
Table of HWE Reaction Components and Products
| Phosphonate Reagent | Carbonyl Compound | Base | Product |
| Dimethyl 2-(aminomethyl)benzylphosphonate | Benzaldehyde | NaH | (E)-2-(aminomethyl)stilbene |
| Dimethyl 2-(aminomethyl)benzylphosphonate | Acetone | n-BuLi | 2-(aminomethyl)-1-phenylprop-1-ene |
| Diethyl benzylphosphonate | 3,4-Methylenedioxybenzaldehyde | aq. NaOH | 3,4-Methylenedioxystilbene brainly.com |
Potential as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govyoutube.com Aminophosphine and other phosphorus-containing compounds have been successfully employed as ligands in transition-metal-catalyzed asymmetric reactions. rsc.org The nitrogen and phosphorus atoms in these ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Dimethyl 2-(aminomethyl)benzylphosphonate possesses both a nitrogen and a phosphorus atom, making it a potential candidate for a bidentate ligand in asymmetric catalysis. If the compound could be resolved into its individual enantiomers or if a chiral element could be introduced into its structure, it could potentially be used to induce asymmetry in a variety of chemical transformations. Furthermore, the field of organocatalysis has seen a surge in the use of small chiral organic molecules to catalyze enantioselective reactions. mdpi.combohrium.comacs.orgrsc.org Chiral aminophosphonates and their derivatives have been explored as organocatalysts, leveraging their ability to activate substrates through hydrogen bonding or other non-covalent interactions. nih.govrsc.org
Development of New Methodologies Leveraging the Unique Reactivity of the Compound
The unique combination of a primary amine and a phosphonate ester on a benzyl scaffold in this compound opens avenues for the development of novel synthetic methodologies. The interplay between these two functional groups could lead to new tandem or one-pot reactions for the efficient construction of complex molecules.
For instance, the amino group could be used to direct a metal-catalyzed C-H activation at a specific position on the aromatic ring, followed by functionalization. The phosphonate group could then be used in a subsequent transformation, such as an intramolecular HWE reaction to form a macrocycle. The development of such novel synthetic methods would be of significant interest to the synthetic organic chemistry community, providing new tools for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govfrontiersin.orgchemicalbook.com While specific methodologies leveraging the unique reactivity of this compound have not been reported, the principles of functional group compatibility and reactivity suggest a rich area for future research. mdpi.com
Investigation of Biochemical Interactions and Molecular Target Engagement of Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate Mechanistic, in Vitro Focus
Binding and Inhibition Studies with Specific Enzymes (e.g., Phosphatases, Proteases, Kinases)
To determine the biological activity of Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264), initial screening would involve a panel of enzymes, particularly those for which phosphonates are known to be effective mimics of natural substrates or transition states. Phosphonates are recognized as stable analogues of phosphate (B84403) esters and carboxylic acids, making them potential inhibitors of enzymes that interact with these moieties. nih.govresearchgate.net
Hypothetical Enzyme Inhibition Profile:
| Enzyme Class | Rationale for Investigation | Expected Interaction |
| Phosphatases | The phosphonate (B1237965) group can mimic the phosphate group of a substrate, potentially leading to competitive inhibition. | Inhibition of enzyme activity by competing with the natural phosphate-containing substrate. |
| Proteases | Phosphonate compounds can be designed to mimic the tetrahedral transition state of peptide bond hydrolysis, acting as potent inhibitors. researchgate.net | Competitive inhibition by binding to the active site. |
| Kinases | While less common, phosphonates could potentially interact with the ATP-binding site or substrate-binding site. | Potential for competitive or allosteric inhibition. |
Further investigations would involve determining the inhibitory concentration (IC50) values to quantify the potency of the compound against a range of specific enzymes within these classes.
Elucidation of Molecular Mechanisms of Interaction (e.g., Active Site Binding, Allosteric Modulation)
Understanding how Dimethyl 2-(aminomethyl)benzylphosphonate oxalate interacts with its target enzymes is crucial. The primary mechanisms to investigate would be direct binding to the active site or allosteric modulation.
Active Site Binding: The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.org Given the structural similarity of the phosphonate group to phosphates and carboxylates, it is plausible that this compound could act as a competitive inhibitor by directly binding to the active site of certain enzymes, preventing the natural substrate from binding. nih.govlibretexts.org
Allosteric Modulation: Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. wikipedia.org This binding event causes a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. nih.govnih.gov Investigating whether this compound can act as a positive or negative allosteric modulator would be a key area of research.
Quantitative Binding Affinity and Kinetics Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To quantify the binding affinity and kinetics of the interaction between this compound and a target protein, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics, affinity, and specificity of molecular interactions in real-time. nih.govspringernature.comportlandpress.com In a typical experiment, the target protein would be immobilized on a sensor chip, and the phosphonate compound would be flowed over the surface at various concentrations to determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. wikipedia.orgnih.govmalvernpanalytical.com A single ITC experiment can determine the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. wikipedia.org
Hypothetical Binding Kinetics and Thermodynamics Data Table:
| Technique | Parameter | Description | Hypothetical Value |
| SPR | K_D (M) | Equilibrium Dissociation Constant | 1 x 10⁻⁶ |
| k_on (M⁻¹s⁻¹) | Association Rate Constant | 5 x 10⁴ | |
| k_off (s⁻¹) | Dissociation Rate Constant | 5 x 10⁻² | |
| ITC | K_a (M⁻¹) | Association Constant | 1 x 10⁶ |
| n | Stoichiometry | 1 | |
| ΔH (kcal/mol) | Enthalpy Change | -10 | |
| ΔS (cal/mol·deg) | Entropy Change | -5 |
Cell-Based Assays for Cellular Pathway Modulation (Excluding Clinical Relevance or Human Trials)
To understand the biological effects of this compound in a cellular context, various in vitro cell-based assays would be necessary. These assays can reveal how the compound modulates specific cellular signaling pathways. For instance, if the compound is found to inhibit a particular kinase, subsequent cell-based assays could investigate the phosphorylation status of downstream substrates of that kinase. nih.gov Similarly, if it targets a component of a metabolic pathway, changes in the levels of relevant metabolites could be measured.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization (In Vitro)
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.govnih.gov For this compound, this would involve synthesizing a series of analogues with modifications to the benzyl (B1604629) ring, the aminomethyl linker, and the phosphonate esters.
Potential Modifications for SAR Studies:
Benzyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions to probe the effect on binding affinity and inhibitory potency.
Aminomethyl Linker: Altering the length or rigidity of the linker to optimize the orientation of the phosphonate and benzyl groups within the binding pocket.
Phosphonate Esters: Replacing the dimethyl esters with other alkyl or aryl groups to modulate solubility, cell permeability, and metabolic stability.
The in vitro biological activity of these synthesized analogues would then be evaluated to establish a clear SAR, guiding the design of more potent and selective compounds.
Development of Advanced Analytical Methodologies for Research Scale Analysis of Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264) in research settings. The development of a robust HPLC method is critical for determining the purity of synthesized batches and for quantitative analysis in various research samples. A typical method would employ reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
For Dimethyl 2-(aminomethyl)benzylphosphonate oxalate, a suitable mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is necessary to control the ionization state of the aminomethyl group and the oxalate counter-ion, which is crucial for achieving good peak shape and reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from potential impurities, which may have a wide range of polarities.
Detection is commonly achieved using a UV detector, as the benzyl (B1604629) group in the molecule will absorb UV light. The selection of the detection wavelength is optimized to maximize the signal of the analyte while minimizing interference from other components in the sample matrix. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve.
Illustrative HPLC Method Parameters for Analysis of this compound:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile salt, making it unsuitable for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative.
A common derivatization strategy for compounds containing primary amines and phosphonate (B1237965) esters involves acylation or silylation. For instance, the aminomethyl group can be derivatized with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility of the compound, allowing it to be analyzed by GC-MS.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. The mass spectrum of the derivatized Dimethyl 2-(aminomethyl)benzylphosphonate would show characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Product Identification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex mixtures and for the identification of related products and impurities. This method combines the separation power of HPLC with the detection capabilities of mass spectrometry.
The liquid chromatography component separates the target compound from other components in the sample matrix, similar to the HPLC method described earlier. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules like this compound, as it can generate ions from the analyte in the liquid phase with minimal fragmentation.
In the tandem mass spectrometry (MS/MS) mode, a specific ion (the precursor ion) corresponding to the analyte is selected and then fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the structure of the molecule and can be used for unambiguous identification, even in the presence of co-eluting interferences. LC-MS/MS is particularly valuable for identifying byproducts in a synthesis reaction or for tracking the fate of the compound in various research applications.
Hypothetical LC-MS/MS Parameters for this compound:
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Acetic acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | Specific fragments for structural confirmation |
Hyphenated Techniques for Comprehensive Characterization in Reaction Monitoring and Process Control
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the comprehensive characterization of this compound, particularly in the context of reaction monitoring and process control in a research setting. Techniques like LC-UV, LC-MS, and potentially LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) provide a wealth of information from a single analysis.
During the synthesis of this compound, reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by LC-UV or LC-MS. This allows for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts. This real-time information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
For process control in a research-scale production, these hyphenated techniques can be used to ensure the consistency and quality of each batch. By establishing a set of analytical criteria based on the chromatographic and spectroscopic data, researchers can confirm that the synthesized compound meets the required purity and identity specifications.
Trace Analysis and Detection Methods for Environmental or Biological Research (Non-Clinical Context)
The detection of trace amounts of this compound in environmental or biological samples, within a non-clinical research context, requires highly sensitive analytical methods. LC-MS/MS is the technique of choice for such applications due to its excellent sensitivity and selectivity.
For environmental research, this could involve monitoring the presence of the compound in water or soil samples to study its persistence or degradation. For biological research, it might entail quantifying the compound in cell cultures or tissue homogenates to investigate its uptake or metabolism.
To achieve the low detection limits required for trace analysis, a sample preparation step is often necessary to extract and concentrate the analyte from the sample matrix. Solid-phase extraction (SPE) is a common technique used for this purpose. A suitable SPE sorbent would be chosen to retain the this compound while allowing interfering substances to be washed away. The concentrated analyte is then eluted and analyzed by LC-MS/MS.
The use of an isotopically labeled internal standard, such as a deuterium (B1214612) or carbon-13 labeled version of the analyte, is highly recommended for quantitative trace analysis. The internal standard is added to the sample at the beginning of the sample preparation process and corrects for any losses of the analyte during extraction and for variations in the instrument response.
Future Research Directions and Unexplored Avenues for Dimethyl 2 Aminomethyl Benzylphosphonate Oxalate
Exploration of Novel Synthetic Strategies and Analog Design
While classical methods like the Kabachnik-Fields and aza-Pudovik reactions provide foundational routes to α-aminophosphonates, the future necessitates the development of more advanced and efficient synthetic strategies. mdpi.com Research should focus on asymmetric synthesis to produce enantiomerically pure compounds, which is critical for elucidating specific biological interactions. mdpi.com The use of chiral catalysts, such as chiral phosphoric acid or thiourea-coupled cinchona organocatalysts, has shown promise in achieving high enantioselectivity in related syntheses and could be adapted for this specific scaffold. mdpi.com Furthermore, exploring greener synthetic approaches, such as microwave-assisted, solvent-free, or ultrasonication methods, can lead to higher yields, shorter reaction times, and a reduced environmental impact. sci-hub.se
Analog design represents a significant opportunity to modulate the compound's properties. Systematic structural modifications can be explored to establish comprehensive structure-activity relationships (SAR).
Key Areas for Analog Development:
| Molecular Section | Proposed Modification | Potential Outcome |
| Phosphonate (B1237965) Group | Substitution of dimethyl esters with diethyl or other alkyl/aryl groups. | Altered solubility, membrane permeability, and metabolic stability. mdpi.com |
| Benzyl (B1604629) Ring | Introduction of electron-donating or electron-withdrawing substituents. | Modulation of electronic properties and target-binding affinity. |
| Aminomethyl Linker | Variation of linker length or incorporation of cyclic constraints. | Optimization of spatial orientation and conformational rigidity for enhanced target engagement. |
A palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters offers a modern, efficient alternative for forming the crucial P-C bond, which could be invaluable for synthesizing a diverse library of analogs under milder conditions than traditional methods. researchgate.net
Potential Applications in Materials Science and Functional Polymer Chemistry
The inherent functionalities of Dimethyl 2-(aminomethyl)benzylphosphonate oxalate (B1200264)—the phosphonate group, the primary amine, and the aromatic ring—make it an attractive candidate for applications beyond the biomedical field. mdpi.com Organophosphorus compounds are widely recognized for their utility in materials science, serving as flame retardants, corrosion inhibitors, and adhesives. mdpi.comfrontiersin.org
The phosphonate moiety is particularly notable for its strong coordination with metals, suggesting potential use as a metal ion chelator or as a component in metal-organic frameworks (MOFs). nih.govmdpi.com The isoreticular approach, which involves using linkers with different but structurally related coordinating groups (like phosphonates and phosphinates), could be employed to rationally design new MOFs with tailored properties for applications in gas storage, separation, or catalysis. nih.gov
Furthermore, the primary amine group provides a reactive site for polymerization or grafting onto polymer backbones. This could enable the creation of functional polymers with enhanced properties, such as:
Flame Retardancy: Incorporation into polymers like polypropylene (B1209903) (PP) or polyacrylonitrile (B21495) (PAN) could improve their fire resistance. mdpi.com
Adhesion and Coatings: The polar phosphonate and amine groups may enhance adhesion to metal or mineral surfaces.
Metal Sequestration: Polymers functionalized with this compound could be used in environmental remediation to capture heavy metals from aqueous solutions. mdpi.com
Deepening Mechanistic Understanding of Its Chemical and Biochemical Reactivity
A comprehensive understanding of the molecular mechanisms underlying the activity of Dimethyl 2-(aminomethyl)benzylphosphonate oxalate is paramount for its future development. As structural analogs of amino acids, aminophosphonates often exert their biological effects by inhibiting enzymes. researchgate.netnih.gov
Future mechanistic studies should prioritize:
Enzyme Kinetics: Detailed kinetic analyses are required to determine the mode of inhibition (e.g., competitive, non-competitive) and to quantify inhibitory potency (IC₅₀, Kᵢ) against specific biological targets. A study on related (aminomethyl)benzylphosphonates demonstrated potent inhibition of acetylcholinesterase (AChE), suggesting a fruitful area of investigation. mdpi.com
Structural Biology: Obtaining co-crystal structures of the compound bound to its target enzymes would provide atomic-level insights into its binding mode. This information is invaluable for understanding the specific molecular interactions that drive its activity and for guiding the rational design of more potent and selective derivatives.
Computational Modeling: Molecular docking and simulation studies can complement experimental work by predicting binding affinities and identifying key interactions with biological targets. mdpi.comnih.gov These computational tools can help prioritize which analogs to synthesize and test.
Metabolic Profiling: Investigating the metabolic pathways and stability of the compound is essential. Understanding how the molecule is processed in biological systems will inform the design of analogs with improved pharmacokinetic profiles.
Rational Design of Next-Generation Scaffolds Based on Current Findings
The this compound structure serves as an excellent starting point for the rational design of new chemical scaffolds. By leveraging existing SAR data and mechanistic insights, researchers can develop next-generation compounds with enhanced performance characteristics.
Advanced Design Strategies:
| Design Strategy | Description | Application to Current Scaffold |
| Isoreticular Design | Utilizes linkers with different coordinating groups (e.g., phosphonate vs. phosphinate) to create a series of materials with the same underlying topology but tuned properties. nih.gov | Could be applied to create novel metal-organic frameworks or coordination polymers. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different one while retaining the spatial arrangement of key binding features. | Could lead to the discovery of novel chemotypes with improved drug-like properties or new intellectual property. |
| Bioisosteric Replacement | Substituting the phosphonate group with other acidic moieties (e.g., carboxylate, tetrazole) to modulate acidity, polarity, and binding interactions. | May improve cell permeability and pharmacokinetic properties while retaining biological activity. |
| Fragment-Based Design | Deconstructing the molecule into its constituent fragments and optimizing the binding of each piece individually before re-linking them. | Allows for a more efficient exploration of the chemical space around the core scaffold. |
The design of scaffolds for tissue engineering, particularly for bone regeneration, often incorporates phosphate- and phosphonate-based materials due to their biocompatibility and osteoconductivity. mdpi.comnih.gov This suggests an avenue for designing polymer scaffolds incorporating the Dimethyl 2-(aminomethyl)benzylphosphonate moiety to create biomaterials that may promote cell attachment and growth. nih.gov
Interdisciplinary Research Opportunities
The diverse potential of this compound necessitates a collaborative, interdisciplinary approach. Progress will be accelerated by bridging expertise across multiple scientific domains.
Organic Chemistry & Medicinal Chemistry: Synthetic chemists are needed to devise novel synthetic routes and create libraries of analogs, while medicinal chemists can guide the design based on principles of drug action and metabolism. frontiersin.orgresearchgate.net
Biochemistry & Structural Biology: Biochemists can perform enzymatic assays to screen for biological activity, and structural biologists can solve the structures of compound-target complexes to inform further design. nih.gov
Materials Science & Polymer Chemistry: Experts in these fields can explore the incorporation of the compound into new materials, such as functional polymers, coatings, and MOFs, and characterize their physicochemical properties. mdpi.com
Computational Chemistry & Pharmacology: Computational chemists can perform in silico modeling to predict activity and guide synthesis, while pharmacologists can evaluate the in vitro and in vivo effects of the most promising compounds.
By fostering these collaborations, the scientific community can fully explore the chemical, biological, and material possibilities of the this compound scaffold and its future derivatives.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing dimethyl 2-(aminomethyl)benzylphosphonate oxalate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous phosphonates are synthesized via reactions between brominated precursors (e.g., 2-bromo-1-arylethanones) and phosphite esters (e.g., triethyl phosphite) under reflux in acetonitrile at 80°C for 2 hours . Yield optimization requires adjusting molar ratios (e.g., 1:8 substrate-to-phosphite ratio), solvent polarity, and temperature. Post-reaction purification via column chromatography (using hexane/ethyl acetate gradients) is critical to isolate the oxalate salt .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : and NMR are essential. For instance, the phosphonate group in analogous compounds shows a doublet at δ 3.64 ppm () in NMR due to P–C coupling, while NMR typically registers a singlet near δ 25–30 ppm . ESI–MS (e.g., m/z 316 [M+H]) and FT-IR (P=O stretch ~1250 cm) further confirm structural integrity .
Q. How does the aminomethyl group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The aminomethyl group enhances nucleophilicity, facilitating reactions with electrophiles (e.g., aldehydes or acyl chlorides). Oxidation studies on similar phosphonates show that the benzylic position adjacent to the phosphonate group is susceptible to oxidation, forming phosphonic acids. Controlled oxidation with HO/acetic acid at 60°C can yield higher oxidation states without degrading the aminomethyl moiety .
Advanced Research Questions
Q. How can researchers optimize synthesis using Design of Experiments (DoE) to address conflicting yield data in existing literature?
- Methodological Answer : Full factorial DoE should test variables like temperature (60–100°C), solvent (acetonitrile vs. DMF), and reagent stoichiometry. For example, a 2 factorial design can identify interactions between parameters. Conflicting yield data (e.g., 70–90% in similar syntheses ) may arise from unaccounted variables like moisture sensitivity or catalyst degradation. Response surface methodology (RSM) can model nonlinear relationships and pinpoint optimal conditions .
Q. What computational methods are suitable for predicting the compound’s behavior in heterogeneous catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) can model adsorption energies on catalytic surfaces (e.g., Pd/C or zeolites) to predict reaction pathways. For instance, the aminomethyl group’s lone pair may coordinate with metal centers, altering catalytic activity. Molecular dynamics simulations can further explore solvent effects and transition states in phosphorylation reactions .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer : Contradictions may stem from varying protonation states of the aminomethyl group. Systematic stability assays under controlled pH (1–6) and temperature (25–60°C) with HPLC monitoring can clarify degradation kinetics. For example, oxalate counterions may buffer acidity, delaying hydrolysis compared to other salts .
Q. What advanced separation technologies (e.g., membrane-based methods) are viable for purifying this compound at scale?
- Methodological Answer : Nanofiltration membranes with MWCO ~300–500 Da can separate the compound (MW ~300–400 g/mol) from smaller impurities. Process parameters like transmembrane pressure (5–20 bar) and solvent polarity (acetonitrile/water mixtures) must be optimized to balance flux and selectivity. Continuous flow systems coupled with inline NMR can enhance purity monitoring .
Q. How can researchers integrate this compound into theoretical frameworks for studying phosphonate-based enzyme inhibitors?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., alkaline phosphatases). The aminomethyl group’s hydrogen-bonding potential may mimic transition states in enzymatic reactions. Experimental validation via enzyme kinetics (e.g., IC assays) and X-ray crystallography of enzyme-inhibitor complexes is critical for mechanistic insights .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by rigorously controlling anhydrous conditions and reagent purity .
- Data Contradictions : Use meta-analysis frameworks to reconcile discrepancies, emphasizing variables like solvent polarity and measurement techniques .
- Theoretical Alignment : Ground experimental designs in existing reaction mechanisms (e.g., Arbuzov or Michaelis-Becker pathways) to ensure methodological coherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
